molecular formula C15H13N5O2S B11297821 2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide

2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide

Cat. No.: B11297821
M. Wt: 327.4 g/mol
InChI Key: FJBXMNBKFFKKTD-UHFFFAOYSA-N
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Description

2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C23H21N5O2S This compound is characterized by the presence of a benzyl group, a pteridine ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-benzyl-4-oxo-3,4-dihydropteridine with a suitable sulfanylacetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a catalyst or base and are conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide is unique due to its specific combination of a benzyl group, a pteridine ring, and a sulfanylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(3-benzyl-4-oxopteridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H13N5O2S/c16-11(21)9-23-15-19-13-12(17-6-7-18-13)14(22)20(15)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,16,21)

InChI Key

FJBXMNBKFFKKTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N

Origin of Product

United States

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